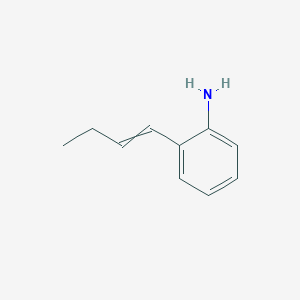
2-(But-1-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-1-en-1-yl)aniline is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of a butenyl group attached to the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-en-1-yl)aniline typically involves the isomerization of 2-(1-methylbut-2-en-1-yl)aniline. This process can be achieved by treating the starting compound with potassium hydroxide (KOH) at elevated temperatures (around 300°C), resulting in a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(But-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions are common, where the aniline ring can undergo nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitroaniline, halogenated aniline, or sulfonated aniline derivatives.
Scientific Research Applications
2-(But-1-en-1-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(But-1-en-1-yl)aniline involves its interaction with various molecular targets, primarily through its aniline moiety. The compound can participate in redox reactions, influencing the electronic properties of the materials it is incorporated into. Additionally, its ability to undergo electrophilic substitution reactions allows for further functionalization, enhancing its utility in various applications .
Comparison with Similar Compounds
- 2-(1-Methylbut-2-en-1-yl)aniline
- N-[(2E)-1-Methylbut-2-en-1-yl]aniline
- 2-Cyclopent-2-en-1-ylphenylamine
- N-Cyclopent-2-en-1-ylaniline
Comparison: 2-(But-1-en-1-yl)aniline stands out due to its unique butenyl group, which imparts distinct electronic and steric properties compared to other aniline derivatives. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials with tailored properties .
Properties
CAS No. |
4995-67-9 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-but-1-enylaniline |
InChI |
InChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h3-8H,2,11H2,1H3 |
InChI Key |
BZKLHOLVTZHPBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















